2-(4-Bromo-1H-pyrazol-1-YL)-N'~1~-[(1-ethyl-5-fluoro-1H-pyrazol-4-YL)methylene]acetohydrazide
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Overview
Description
2-(4-Bromo-1H-pyrazol-1-YL)-N’~1~-[(1-ethyl-5-fluoro-1H-pyrazol-4-YL)methylene]acetohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of both bromo and fluoro substituents, which can significantly influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 2-(4-Bromo-1H-pyrazol-1-YL)-N’~1~-[(1-ethyl-5-fluoro-1H-pyrazol-4-YL)methylene]acetohydrazide typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the following steps:
Formation of 4-Bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Synthesis of 1-ethyl-5-fluoro-1H-pyrazole: This involves the alkylation of 5-fluoropyrazole with ethyl halides under basic conditions.
Condensation Reaction: The final step involves the condensation of 4-Bromo-1H-pyrazole with 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde in the presence of hydrazine hydrate to form the desired acetohydrazide derivative.
Chemical Reactions Analysis
2-(4-Bromo-1H-pyrazol-1-YL)-N’~1~-[(1-ethyl-5-fluoro-1H-pyrazol-4-YL)methylene]acetohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Scientific Research Applications
This compound has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-YL)-N’~1~-[(1-ethyl-5-fluoro-1H-pyrazol-4-YL)methylene]acetohydrazide involves its interaction with specific molecular targets. The presence of bromo and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-(4-Bromo-1H-pyrazol-1-YL)-N’~1~-[(1-ethyl-5-fluoro-1H-pyrazol-4-YL)methylene]acetohydrazide include other pyrazole derivatives such as:
4-Bromo-1H-pyrazole: A simpler compound with similar reactivity but lacking the additional fluoro and ethyl substituents.
1-ethyl-5-fluoro-1H-pyrazole: Another related compound that shares the fluoro and ethyl groups but lacks the bromo substituent.
Other substituted pyrazoles: Compounds with different substituents on the pyrazole ring, which can exhibit varying chemical and biological properties.
Properties
Molecular Formula |
C11H12BrFN6O |
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Molecular Weight |
343.16 g/mol |
IUPAC Name |
2-(4-bromopyrazol-1-yl)-N-[(E)-(1-ethyl-5-fluoropyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C11H12BrFN6O/c1-2-19-11(13)8(4-16-19)3-14-17-10(20)7-18-6-9(12)5-15-18/h3-6H,2,7H2,1H3,(H,17,20)/b14-3+ |
InChI Key |
ZNXXHTDOOXKSGI-LZWSPWQCSA-N |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=N/NC(=O)CN2C=C(C=N2)Br)F |
Canonical SMILES |
CCN1C(=C(C=N1)C=NNC(=O)CN2C=C(C=N2)Br)F |
Origin of Product |
United States |
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